Hexamethylenediammonium dibromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

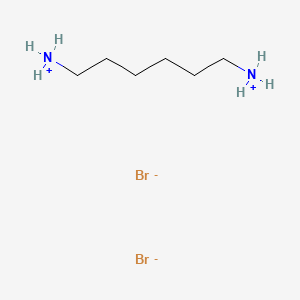

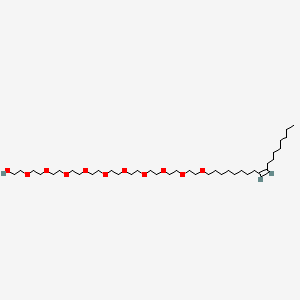

Hexamethylenediammonium dibromide is a chemical compound with the molecular formula C6H18Br2N2 . It is also known by other names such as hexane-1,6-diamine dihydrobromide .

Synthesis Analysis

Hexamethylenediammonium thiometallate (HeDaT) of molybdenum and tungsten were synthesized using the aqueous solution method . This method significantly improved the yield of the catalysts . The HeDaT precursors were in situ activated during the hydrodesulfurization (HDS) of dibenzothiophene (DBT) generating MoS2 and WS2 catalysts .

Molecular Structure Analysis

The molecular structure of this compound was determined using Fourier Transform Infra Red (FTIR), Ultraviolet (UV–Vis) and Nuclear Magnetic Resonance (1H NMR) spectroscopy techniques . Thermal analysis (TGA-DTA) were performed to study the fragmentation and decomposition behavior of their molecular structures .

Chemical Reactions Analysis

Hexamethylenediammonium thiometallate (HeDaT) of molybdenum and tungsten were synthesized using the aqueous solution method . The HeDaT precursors were in situ activated during the hydrodesulfurization (HDS) of dibenzothiophene (DBT) generating MoS2 and WS2 catalysts .

Aplicaciones Científicas De Investigación

Thermodynamic Properties and Solubility Hexamethylenediammonium glutarate, a related compound, demonstrates significant properties in thermodynamics and solubility. It has been synthesized and characterized, with its thermal properties evaluated through differential scanning calorimetry. The solubility in various solvents, both mono and binary, increases with temperature. The dissolution processes in these solvents are non-spontaneous and endothermic, providing insights for separation and purification processes (Lu et al., 2019).

Crystal Structure Analysis The crystal structures of hexamethylenediammonium derivatives, such as bis(β-phenylacrylate) dihydrate, have been extensively studied. These studies provide insights into the molecular arrangement and potential for photodimerization (Kashino et al., 1994).

Solid State Polyamidation Hexamethylenediammonium adipate (PA 6,6 salt) undergoes solid state polymerization to form polyamides, a crucial process in the production of materials like Nylon 6,6. Understanding the mechanism of this process has applications in material science and engineering (Papaspyrides et al., 2006).

Antimicrobial Activity Research has explored the antimicrobial activity of bisquaternary ammonium dibromides, including hexamethylenediammonium dibromides. These studies have implications for developing new antimicrobial agents and understanding their efficacy (Imam et al., 1983).

Direcciones Futuras

In terms of future directions, one study discusses the use of Hexamethylenediammonium thiometallate (HeDaT) of molybdenum and tungsten in the synthesis of MoS2 and WS2 catalysts . These catalysts were generated during the hydrodesulfurization (HDS) of dibenzothiophene (DBT) . This suggests potential applications in the field of catalysis .

Mecanismo De Acción

Target of Action

Hexamethylenediammonium dibromide, also known as hexamethonium, primarily targets the neuronal nicotinic receptors (nAChR) located in autonomic ganglia . These receptors play a crucial role in transmitting signals in both the sympathetic and parasympathetic nervous systems .

Mode of Action

Hexamethonium acts as an antagonist at the neuronal nicotinic receptors in autonomic ganglia . By blocking these receptors, which are necessary for transmission in all autonomic ganglia, both the sympathetic and parasympathetic nervous systems are inhibited .

Biochemical Pathways

It is known that it blocks the neuronal nicotinic receptors in autonomic ganglia, inhibiting both the sympathetic and parasympathetic nervous systems . This blockage disrupts the normal functioning of these systems, leading to various physiological effects.

Result of Action

The primary result of hexamethonium’s action is the inhibition of both the sympathetic and parasympathetic nervous systems . This can lead to various physiological effects, depending on the specific systems and organs affected. For example, it can cause orthostatic hypotension and sexual dysfunction (sympatholytic effects), as well as constipation, urinary retention, glaucoma, blurry vision, decreased lacrimal gland secretion, and dry mouth (parasympatholytic effects) .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of Hexamethylenediammonium dibromide can be achieved through a simple reaction between hexamethylenediamine and hydrobromic acid.", "Starting Materials": [ "Hexamethylenediamine", "Hydrobromic acid" ], "Reaction": [ "Add hexamethylenediamine to a round-bottom flask", "Add hydrobromic acid to the flask slowly while stirring", "Heat the mixture to reflux for several hours", "Cool the mixture to room temperature", "Filter the resulting solid and wash with cold water", "Dry the solid under vacuum to obtain Hexamethylenediammonium dibromide" ] } | |

Número CAS |

24731-81-5 |

Fórmula molecular |

C6H17BrN2 |

Peso molecular |

197.12 g/mol |

Nombre IUPAC |

hexane-1,6-diamine;hydrobromide |

InChI |

InChI=1S/C6H16N2.BrH/c7-5-3-1-2-4-6-8;/h1-8H2;1H |

Clave InChI |

CRMNBZZUVZXIJF-UHFFFAOYSA-N |

SMILES |

C(CCC[NH3+])CC[NH3+].[Br-].[Br-] |

SMILES canónico |

C(CCCN)CCN.Br |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aR,3a'R,8aS,8a'S)-2,2'-(Cyclopropane-1,1-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)](/img/structure/B3068072.png)

![trans-2-[4-(Trifluoromethoxy)phenyl]cyclopropanecarboxylic Acid](/img/structure/B3068100.png)

![[1-(2-Amino-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B3068134.png)

![Cucurbit[5]uril](/img/structure/B3068135.png)